

"Echinophyllin C spectroscopic data (NMR, MS)"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Echinophyllin C

Cat. No.: B021605

[Get Quote](#)

Echinophyllin C: A Comprehensive Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and analytical methodologies for the natural product, **Echinophyllin C**. This diterpenoid, isolated from the plant *Callicarpa pedunculata*, is a subject of interest for its potential biological activities. This document compiles the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition, to serve as a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data

The structural elucidation of **Echinophyllin C** has been established through various spectroscopic techniques. The following tables summarize the key NMR and MS data points.

Table 1: ¹H NMR Spectroscopic Data for **Echinophyllin C**

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Data Unavailable	Data Unavailable	Data Unavailable	Data Unavailable
...

Table 2: ^{13}C NMR Spectroscopic Data for **Echinophyllin C**

Position	Chemical Shift (δ , ppm)
Data Unavailable	Data Unavailable
...	...

Table 3: Mass Spectrometry Data for **Echinophyllin C**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Relative Abundance (%)
Data Unavailable	Data Unavailable	Data Unavailable
...

Note: Specific spectroscopic data for **Echinophyllin C** is not publicly available in the searched resources. The tables are provided as a template for the expected data presentation.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies for obtaining NMR and MS data for natural products like **Echinophyllin C**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **Echinophyllin C**.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) is typically used.

Sample Preparation:

- A precisely weighed sample of purified **Echinophyllin C** (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , CD_3OD , or DMSO-d_6). The choice of solvent depends on the solubility of the compound.

- The solution is transferred to a 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to calibrate the chemical shift scale to 0.00 ppm.

Data Acquisition:

- ^1H NMR: Proton NMR spectra are acquired to determine the number of different types of protons and their electronic environments. Key parameters include the number of scans, relaxation delay, and pulse width.
- ^{13}C NMR: Carbon-13 NMR spectra are acquired to determine the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary). Due to the low natural abundance of ^{13}C , a larger number of scans is typically required.
- 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish connectivity between protons (COSY) and between protons and carbons (HSQC for one-bond correlations, HMBC for multiple-bond correlations), which is essential for complete structural elucidation.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of **Echinophyllin C**.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) is commonly used.

Sample Preparation:

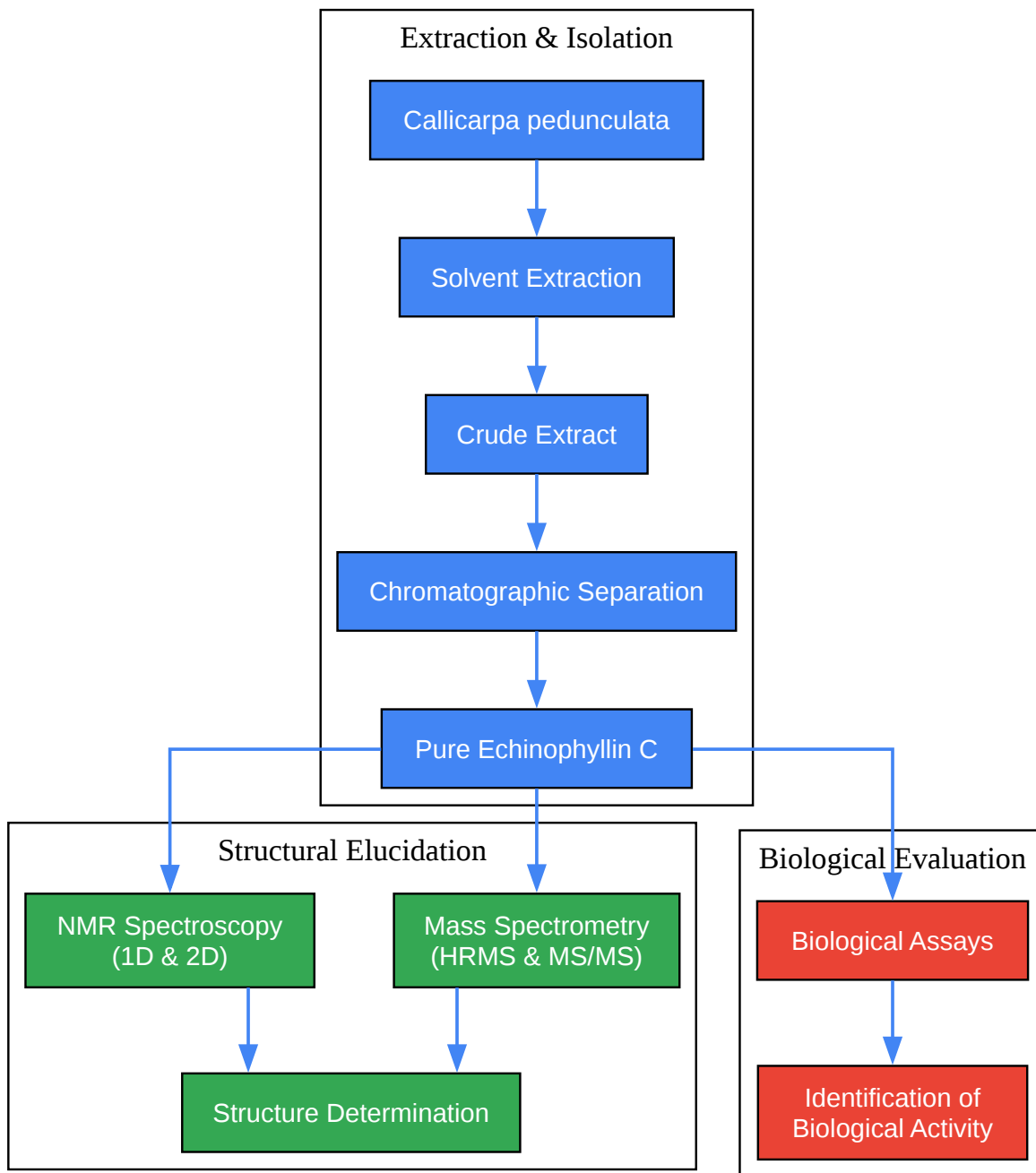
- A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
- The solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition:

- Full Scan MS: The instrument is set to scan a wide mass-to-charge (m/z) range to detect the molecular ion ($[M+H]^+$, $[M+Na]^+$, or $[M-H]^-$).
- High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
- Tandem MS (MS/MS): The molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern, which provides further structural information.

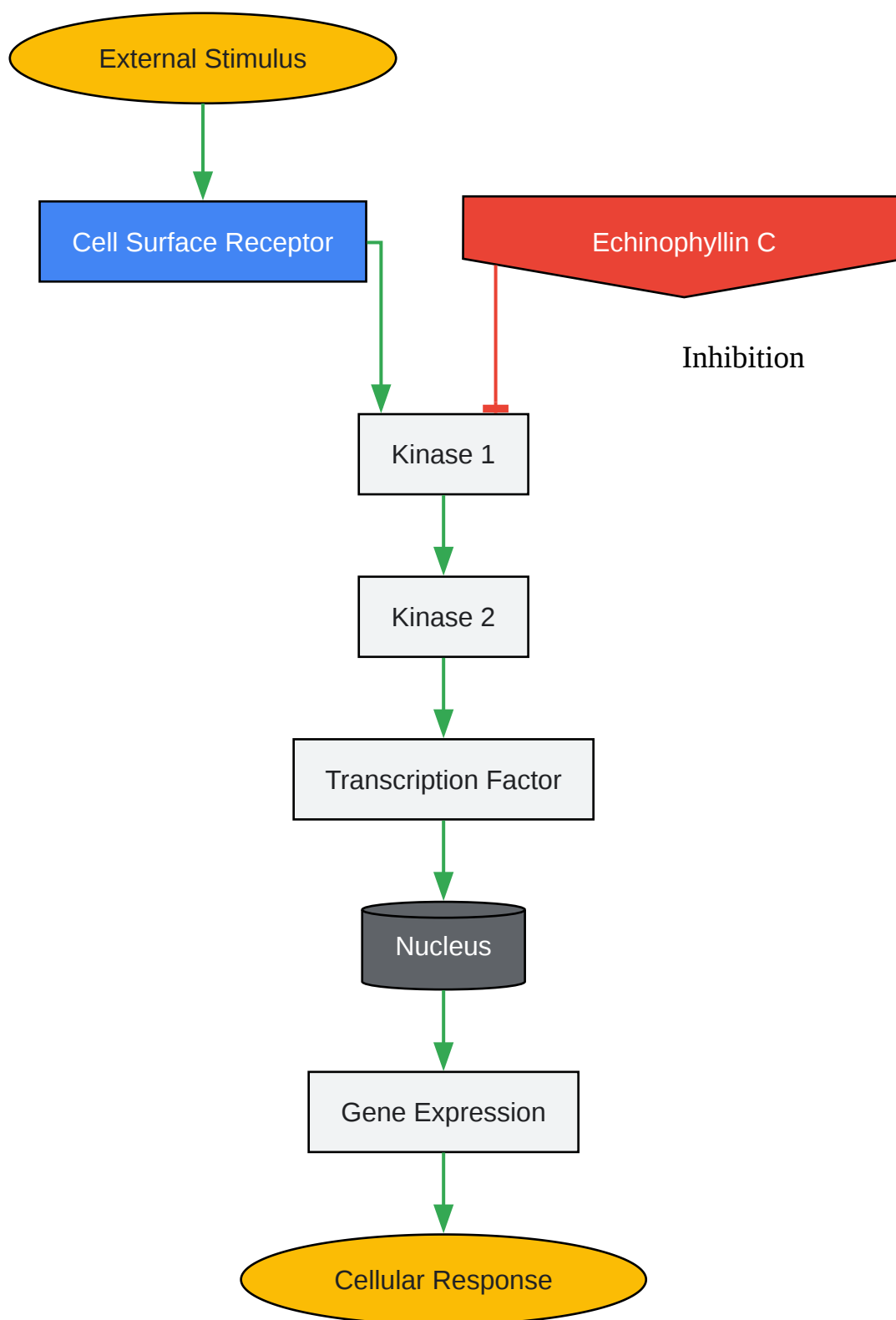
Logical Relationships and Workflows

The following diagrams illustrate the general workflow for the isolation and characterization of a natural product like **Echinophyllin C**, as well as a conceptual representation of a signaling pathway that such a compound might modulate.



[Click to download full resolution via product page](#)

Caption: General workflow for the isolation and characterization of **Echinophyllin C**.



[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway modulated by **Echinophyllin C**.

- To cite this document: BenchChem. ["Echinophyllin C spectroscopic data (NMR, MS)"]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b021605#echinophyllin-c-spectroscopic-data-nmr-ms\]](https://www.benchchem.com/product/b021605#echinophyllin-c-spectroscopic-data-nmr-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com